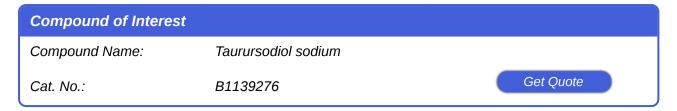


Assessing the Synergistic Effects of Taurursodiol Sodium with other Neuroprotectants: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Taurursodiol sodium, a hydrophilic bile acid also known as TUDCA, has garnered significant attention for its neuroprotective properties. Its mechanisms of action, which include mitigating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and reducing oxidative stress, make it a compelling candidate for treating neurodegenerative diseases.[1][2][3][4] Emerging research has focused on its synergistic potential when combined with other neuroprotective agents, aiming to target multiple pathological pathways simultaneously for enhanced therapeutic efficacy. This guide provides an objective comparison of **Taurursodiol sodium** in combination with other neuroprotectants, supported by experimental data.

Combination Therapy with Sodium Phenylbutyrate

The combination of **Taurursodiol sodium** and sodium phenylbutyrate (PB), commercially known as AMX0035 or Relyvrio, is the most clinically studied combination.[5] This therapy is designed to reduce neuronal death by concurrently targeting ER stress and mitochondrial dysfunction.

Clinical Trial Data in Amyotrophic Lateral Sclerosis (ALS)



The Phase 2 CENTAUR trial evaluated the efficacy and safety of this combination in ALS patients.

Table 1: Efficacy Outcomes from the CENTAUR Trial

Outcome Measure	AMX0035 Group	Placebo Group	Difference	p-value	Citation(s)
Rate of decline in ALSFRS-R score (points/month)	-1.24	-1.66	0.42	0.03	
Median overall survival (months)	25.0	18.5	6.5	0.023	

Table 2: Biomarker Changes in the CENTAUR Trial (at 24 weeks)

Biomarker	Change in AMX0035 Group	Change in Placebo Group	p-value	Citation(s)
YKL-40 (plasma)	~20% decrease	No significant change	0.008	
C-reactive protein (CRP) (plasma)	~30% decrease	No significant change	0.048	_

Clinical Trial Data in Alzheimer's Disease (AD)

The Phase 2 PEGASUS trial assessed the safety, tolerability, and biological activity of **Taurursodiol sodium** and sodium phenylbutyrate in participants with Alzheimer's disease. While the trial was not powered for efficacy, it provided valuable biomarker data.



Table 3: Cerebrospinal Fluid (CSF) Biomarker Changes in the PEGASUS Trial (at 24 weeks)

Biomarker	Observation in AMX0035 Group	Between-Group Difference	Citation(s)
Phosphorylated tau- 181 (p-tau181)	Reduction	Significant	
Total tau	Reduction	Significant	
Neurogranin	Reduction	Significant	
Fatty acid binding protein-3 (FABP3)	Reduction	Significant	
Chitinase-3-like- protein 1 (YKL-40)	Reduction	Significant	•
Amyloid beta 42/40 ratio	No significant change	Significant	-
Interleukin-15 (IL-15)	No significant change	Significant	-

Combination Therapy with Other Neuroprotectants

Preclinical studies have explored the synergistic potential of **Taurursodiol sodium** with other neuroprotective agents.

In Vitro Study in a Parkinson's Disease Model

An in vitro study investigated the additive neuroprotective effects of **Taurursodiol sodium** in combination with coenzyme Q10 and creatine in a Parkinson's disease model using induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons.

Table 4: In Vitro Neuroprotection in a Parkinson's Disease Model



Treatment Group	Outcome Measure	Result	Citation(s)
TUDCA + Coenzyme Q10 + Creatine	Neurofilament Heavy (NFH) filament area	24% increase vs. untreated	
TUDCA + Coenzyme Q10 + Creatine	Tubulin filament area	16% increase vs. untreated	-

Preclinical Study in an ALS Mouse Model

A study in a G93A transgenic ALS mouse model demonstrated a synergistic effect on survival with the combined treatment of riluzole and sodium butyrate, a compound related to sodium phenylbutyrate.

Table 5: Survival Benefit in an ALS Mouse Model

Treatment Group	Increase in Survival	Citation(s)
Riluzole	7.5%	
Sodium Phenylbutyrate	12.8%	_
Riluzole + Sodium Phenylbutyrate	21.5%	

Experimental Protocols CENTAUR Trial (NCT03127514)

- Objective: To evaluate the safety and efficacy of sodium phenylbutyrate and taurursodiol in participants with ALS.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial. Participants were randomized in a 2:1 ratio to receive the active drug or a placebo.
- Participants: 137 adults with definite ALS with symptom onset within the previous 18 months.
- Intervention: Oral administration of a co-formulation of 3g sodium phenylbutyrate and 1g taurursodiol, or placebo, once daily for the first 3 weeks and twice daily thereafter for 24



weeks.

- Primary Outcome: The rate of decline in the total score on the Amyotrophic Lateral Sclerosis
 Functional Rating Scale-Revised (ALSFRS-R) over 24 weeks.
- Secondary Outcomes: Included changes in isometric muscle strength, respiratory function, and levels of biomarkers of neuronal injury.
- Open-Label Extension: Participants who completed the 24-week trial were eligible to enroll in an open-label extension to receive the active treatment.

PEGASUS Trial (NCT03533257)

- Objective: To evaluate the safety, tolerability, and activity of sodium phenylbutyrate and taurursodiol in individuals with Alzheimer's disease.
- Study Design: A 3:2 randomized, double-blind, multicenter, placebo-controlled Phase 2 study over 24 weeks.
- Participants: 95 individuals aged 55 to 89 with a diagnosis of probable Alzheimer's disease or mild cognitive impairment.
- Intervention: Oral administration of a co-formulation of sodium phenylbutyrate and taurursodiol or placebo.
- Primary Outcome: Safety and tolerability.
- Exploratory Outcomes: Assessment of biological activity through cerebrospinal fluid (CSF) and plasma biomarkers, as well as preliminary cognitive and functional effects.

In Vitro Neuroprotection Assay (Parkinson's Disease Model)

- Cell Models: Induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons and microglial cells from a Parkinson's disease patient and a healthy control.
- Treatment: Various combinations of tauroursodeoxycholic acid (TUDCA), co-enzyme Q10 (CoQ10), and creatine were evaluated.



 Outcome Measures: Neuroprotection was assessed by measuring neurofilament heavy chain, tubulin filament area, and levels of pro-inflammatory cytokines.

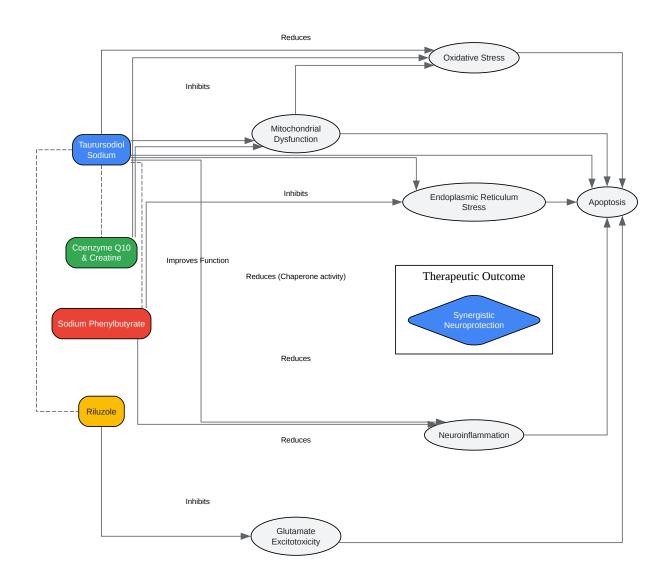
Visualizing the Mechanisms of Action

The synergistic effects of **Taurursodiol sodium** with other neuroprotectants are believed to stem from their complementary actions on key pathological pathways in neurodegeneration.



Inhibits

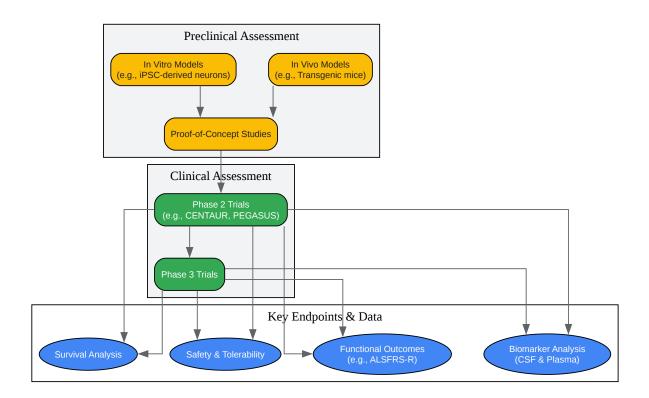
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Caption: Synergistic neuroprotective mechanisms of **Taurursodiol sodium** with partner agents.



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Caption: General experimental workflow for assessing synergistic neuroprotective therapies.

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